2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid
Description
2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid is a benzoic acid derivative characterized by:
- A 4,5-dimethoxy-substituted benzene ring at the core.
- A urea functional group (-NH-C(=O)-NH-) bridging the benzoic acid moiety and a 4-chloroaniline substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to methoxy groups and hydrogen-bonding capacity from the urea linkage.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-23-13-7-11(15(20)21)12(8-14(13)24-2)19-16(22)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZFBWKOLMIVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid typically involves the reaction of 4-chloroaniline with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. A notable study highlighted that derivatives of this compound showed potent anti-tumor activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
1.2 Enzyme Inhibition
The compound also demonstrates enzyme inhibition capabilities, particularly against serine proteases. This property is significant for developing therapeutic agents targeting diseases where protease activity is dysregulated. The structure-activity relationship (SAR) studies have shown that modifications to the aniline moiety can enhance inhibitory potency .
1.3 Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The ability to modulate immune responses could lead to advancements in therapies for conditions such as rheumatoid arthritis and other autoimmune disorders .
Agricultural Applications
2.1 Fungicidal Properties
The compound's structure suggests potential fungicidal applications. It has been tested against various fungal pathogens affecting crops, demonstrating efficacy in protecting plants from fungal infections. This application is particularly relevant in the context of sustainable agriculture, where chemical fungicides are being replaced with more environmentally friendly alternatives .
2.2 Plant Growth Regulation
There is emerging evidence that derivatives of this compound can act as plant growth regulators. They may influence growth patterns by modulating hormonal pathways within plants, potentially leading to improved crop yields and resilience against environmental stressors .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2020 | Breast Cancer | 5.6 | Inhibition of HER2 receptor tyrosine kinase |
| Johnson et al., 2021 | Lung Cancer | 3.2 | Induction of apoptosis via caspase activation |
Mechanism of Action
The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in Benzoic Acid Derivatives
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dimethoxybenzoic Acid ()
- Key Difference: Replaces the 4-chloroanilino group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Implications: The Fmoc group is commonly used in peptide synthesis for temporary amine protection. Its bulkiness may hinder intermolecular interactions compared to the smaller 4-chloroanilino substituent. Both compounds share the 4,5-dimethoxybenzoic acid core, suggesting similar solubility profiles.
2-(2-Butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic Acid (Cpd39) ()
- Key Difference : Features a 1,3-dioxoisoindoline group instead of the urea linkage.
- Implications: Cpd39 demonstrated high potency as an androgen receptor (AR) antagonist, highlighting the importance of substituent electronics and steric effects.
Chloro- and Amino-Substituted Benzoic Acids
2-Amino-4-chlorobenzoic Acid ()
- Key Difference : Lacks methoxy groups and the urea linkage.
- Implications: Used in synthesizing quinazolinones, which exhibit diverse pharmacological activities (e.g., antibacterial, anticancer). The absence of methoxy groups reduces lipophilicity, likely decreasing cell membrane permeability compared to the target compound. Forms intramolecular hydrogen bonds (S(6) motif) and crystalline dimers, suggesting that the urea group in the target compound may enhance crystallinity or stability .
4-Amino-2-chlorobenzoic Acid ()
- Key Difference : Substituents at positions 2 (Cl) and 4 (NH₂) vs. the target compound’s 4,5-dimethoxy and urea groups.
- Implications :
Substrate Analogues in Enzymatic Studies ()
Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzamide are used as enzyme inhibitors or substrates.
- Comparison: The target compound’s urea group introduces a rigid, planar structure that may mimic transition states in enzymatic reactions, unlike simpler amines or amides. The 4-chloroanilino group could enhance electron-withdrawing effects, modulating reactivity in catalytic sites .
Physical Properties
| Compound | Melting Point (°C) | Key Functional Groups |
|---|---|---|
| 2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid | Not reported | Urea, 4,5-dimethoxy |
| 2-Amino-4-chlorobenzoic acid | 210–215 | NH₂, Cl |
| 4-Amino-2-chlorobenzoic acid | 210–215 | NH₂, Cl |
| Cpd39 | Not reported | 1,3-dioxoisoindoline, dimethoxy |
- Solubility: Methoxy groups in the target compound likely enhance organic solvent solubility compared to amino-chloro derivatives .
Biological Activity
2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 369.77 g/mol. Its structure includes a chloroaniline moiety, which is significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Biological Activity Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticoagulant | Inhibition of factor Xa | |
| Anti-inflammatory | Reduction of cytokine production | |
| Antimicrobial | Inhibition of pathogen growth |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticoagulant Effects :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
